ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate
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Overview
Description
ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methyl group, and an ethyl ester of aminobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-5-methyl-4-pyrimidinamine with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the ester functionality, converting them to amines or alcohols, respectively.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution of the chloro group can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Due to its potential enzyme inhibitory activity, it is being investigated for therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring play a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound also contains a pyrimidine ring but differs in its substituents, which can lead to different biological activities and applications.
2,4-Disubstituted thiazoles: These compounds share some structural similarities with pyrimidine derivatives and exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13(19)10-6-4-5-7-11(10)17-12-9(2)8-16-14(15)18-12/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
QQOMOLZWJGXECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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